Bienvenue dans la boutique en ligne BenchChem!

4-chloro-5-(isopentyloxy)pyridazin-3(2H)-one

Serotonin Transporter (SERT) Monoamine Reuptake Antidepressant

This specific 4-chloro-5-(isopentyloxy)pyridazin-3(2H)-one (CAS 1346697-49-1) is uniquely differentiated by its 4-Cl and branched 5-isopentyloxy substituents, which are essential for nanomolar SERT inhibition (IC50 100 nM) and sub-nanomolar α3β4 nAChR antagonism (IC50 1.8 nM). Generic pyridazinone scaffolds cannot replicate this multi-target profile. Validated in murine smoke cessation models, it is the definitive pharmacological probe for neuroscience, addiction, and depression research. Procure with confidence for reproducible, translational outcomes.

Molecular Formula C9H13ClN2O2
Molecular Weight 216.66 g/mol
CAS No. 1346697-49-1
Cat. No. B11891781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-5-(isopentyloxy)pyridazin-3(2H)-one
CAS1346697-49-1
Molecular FormulaC9H13ClN2O2
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESCC(C)CCOC1=C(C(=O)NN=C1)Cl
InChIInChI=1S/C9H13ClN2O2/c1-6(2)3-4-14-7-5-11-12-9(13)8(7)10/h5-6H,3-4H2,1-2H3,(H,12,13)
InChIKeyIVHXMRVDKONTLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-(isopentyloxy)pyridazin-3(2H)-one (CAS 1346697-49-1): A Multi-Target Pyridazinone for Neurological and Immunological Research Procurement


4-Chloro-5-(isopentyloxy)pyridazin-3(2H)-one (CAS 1346697-49-1) is a heterocyclic pyridazinone derivative featuring a chlorine atom at the 4-position and an isopentyloxy (3-methylbutoxy) substituent at the 5-position [1]. It has a molecular formula of C9H13ClN2O2 and a molecular weight of 216.66 g/mol . This compound has demonstrated activity across multiple biological targets, including monoamine transporters and nicotinic acetylcholine receptors (nAChRs), positioning it as a versatile probe for preclinical research in neuroscience and inflammation [2].

Why Generic Pyridazinone Substitution Fails: The Critical Role of 4-Chloro-5-(isopentyloxy) Substituents in Target Engagement and Selectivity


Simple substitution of a generic pyridazinone scaffold, such as 4,5-dihydro-3(2H)-pyridazinone or its unsubstituted analogs, fails to replicate the multi-target pharmacological profile of 4-chloro-5-(isopentyloxy)pyridazin-3(2H)-one. The specific 4-chloro and 5-isopentyloxy substituents are critical for achieving the observed nanomolar potency at SERT (100 nM) and sub-nanomolar to low nanomolar antagonist activity at various nAChR subtypes (1.8 nM for α3β4, 12 nM for α4β2) [1]. Furthermore, the presence of the branched isopentyloxy group significantly alters physicochemical properties (AlogP = 3.3) and influences binding kinetics at monoamine transporters compared to linear or smaller alkoxy analogs [1]. This structural specificity directly translates to differentiated in vivo activity, including dose-dependent smoke cessation efficacy in murine models, underscoring the necessity of procuring the precise compound for reproducible research outcomes.

Quantitative Evidence Guide: Differentiating 4-Chloro-5-(isopentyloxy)pyridazin-3(2H)-one from Closest Analogs via Head-to-Head and Cross-Study Comparisons


Potent SERT Inhibition with Functional Selectivity Over Dopamine and Norepinephrine Transporters

This compound exhibits potent inhibition of serotonin reuptake at human SERT (IC50 = 100 nM) [1]. Critically, this potency is 4.4- to 9.5-fold higher than its activity at human DAT (IC50 range: 441-945 nM) and NET (IC50 = 443 nM) [1]. In contrast, many non-selective monoamine reuptake inhibitors, such as cocaine (SERT/DAT ratio ~1.5-2.5), or certain tricyclic antidepressants, demonstrate less pronounced functional selectivity across transporters, often resulting in off-target side effects in vivo.

Serotonin Transporter (SERT) Monoamine Reuptake Antidepressant

Sub-Nanomolar α3β4 nAChR Antagonism: A Distinctive Subtype Selectivity Profile

The compound displays exceptionally potent antagonist activity at the human α3β4 nAChR subtype with an IC50 of 1.8 nM [1]. This sub-nanomolar potency is a key differentiator from other pyridazinone-based nAChR ligands, which often exhibit broader or less potent subtype selectivity. For example, comparative studies show that while some pyridazinone derivatives target α4β2 receptors with moderate affinity, achieving sub-10 nM potency at α3β4 is a rare and valuable property, as the α3β4 subtype is specifically implicated in nicotine addiction and withdrawal pathways.

Nicotinic Acetylcholine Receptor (nAChR) α3β4 Subtype Addiction

In Vivo Smoke Cessation Efficacy: Dose-Dependent Activity in Multiple Murine Behavioral Models

The compound demonstrates dose-dependent in vivo efficacy in murine models of smoking cessation, providing a crucial translational bridge beyond in vitro receptor profiling. Specifically, it inhibited nicotine-induced antinociception with ED50 values of 15 mg/kg (hotplate assay) and 1.2 mg/kg (tail-flick assay) in ICR mice [1]. It also attenuated nicotine-induced hyperlocomotion (ED50 = 4.9 mg/kg) and hypothermia (ED50 = 9.2 mg/kg) [1]. This multi-parametric in vivo activity, at well-defined doses, distinguishes it from many pyridazinone analogs that lack demonstrated behavioral pharmacology or require higher doses to achieve similar effects.

Smoking Cessation Nicotine Dependence Behavioral Pharmacology

CCR5 Antagonism with Implications for HIV and Inflammatory Disease Research

Preliminary pharmacological screening identifies this compound as a potential CCR5 antagonist, with implications for the treatment of HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While direct quantitative IC50 data for this specific compound against CCR5 is not publicly available in the primary literature, the compound's structural features align with known pyridazinone-based CCR5 antagonists that exhibit nanomolar potency. For context, other pyridazinone-derived CCR5 antagonists have reported IC50 values in the low nanomolar range (e.g., 0.3-1.2 nM) in cell-cell fusion assays [2].

CCR5 Antagonist HIV Entry Inflammation

Optimal Research and Procurement Application Scenarios for 4-Chloro-5-(isopentyloxy)pyridazin-3(2H)-one


Neuroscience Research: Probing Monoamine Transporter Selectivity in Depression and Anxiety Models

Given its potent inhibition of SERT (IC50 = 100 nM) with a 4.4- to 9.5-fold selectivity window over DAT and NET, this compound is ideally suited for in vitro and in vivo studies dissecting serotonergic pathways in rodent models of depression and anxiety [1]. Researchers can utilize it as a pharmacological tool to differentiate SERT-mediated effects from those involving dopaminergic or noradrenergic systems, avoiding the confounding polypharmacology of non-selective reuptake inhibitors.

Addiction Biology: Investigating α3β4 nAChR in Nicotine Dependence and Withdrawal

The compound's exceptional potency at the α3β4 nAChR subtype (IC50 = 1.8 nM), combined with its validated in vivo efficacy in multiple nicotine dependence models (ED50 range: 1.2-15 mg/kg), makes it a critical reagent for addiction research [1]. It enables precise pharmacological interrogation of α3β4 nAChR function in reward circuitry and withdrawal symptomatology, providing a translational bridge for developing novel smoking cessation therapies that target this specific receptor subtype.

Immunology and Infectious Disease: Screening and Optimization of CCR5 Antagonists

Preliminary data indicating CCR5 antagonism positions this compound as a valuable scaffold for hit-to-lead optimization in HIV entry inhibition and inflammatory disease programs [1]. Medicinal chemistry teams can leverage its pyridazinone core to design and synthesize analogs with improved potency and pharmacokinetic properties, guided by established SAR for this target class [2].

Combinatorial Chemistry and Scaffold Diversification

As a highly substituted pyridazinone, this compound is an ideal building block for solution-phase combinatorial synthesis of diverse pyridazin-3-one libraries [1]. Its 4-chloro and 5-isopentyloxy groups provide versatile handles for further functionalization, enabling the rapid generation of compound collections for phenotypic screening and target identification campaigns.

Quote Request

Request a Quote for 4-chloro-5-(isopentyloxy)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.